1-(Isoquinolin-3-yl)ethan-1-amine
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Overview
Description
1-(Isoquinolin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 1-(Isoquinolin-3-yl)ethan-1-amine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Industrial production methods often involve these reactions but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Isoquinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(Isoquinolin-3-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
1-(Isoquinolin-3-yl)ethan-1-amine can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Widely used in antimalarial drugs.
Benzylisoquinoline: Studied for its analgesic and anti-inflammatory effects. The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-isoquinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-8H,12H2,1H3 |
InChI Key |
YJPCQCPOMLCUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=N1)N |
Origin of Product |
United States |
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